2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide
Description
2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide is a quinoline-based small molecule featuring:
- A quinoline core substituted at the 2- and 3-positions with 4-chlorophenyl groups (one as a sulfanyl group).
- A dimethylcarboxamide group at the 4-position. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5) and a molecular weight of 441.37 g/mol (C₂₃H₁₈Cl₂N₂OS). Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with substituents like chlorophenyl and sulfanyl groups enhancing target affinity and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-N,N-dimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2OS/c1-28(2)24(29)21-19-5-3-4-6-20(19)27-22(15-7-9-16(25)10-8-15)23(21)30-18-13-11-17(26)12-14-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFXYQLSVMMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide (commonly referred to as compound A ) is a member of the quinoline family, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound A is characterized by the following components:
- Quinoline backbone : A bicyclic structure known for its diverse biological activities.
- Chlorophenyl groups : Two para-chlorophenyl substituents that enhance lipophilicity and potentially influence biological interactions.
- Sulfanyl group : Contributes to the compound's reactivity and may play a role in its biological mechanisms.
The molecular formula is with a molecular weight of 485.38 g/mol .
Anticancer Properties
Recent studies have indicated that compound A exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation through multiple pathways:
- Mechanism of Action : The compound appears to exert its effects by inducing apoptosis and inhibiting cell cycle progression. Research indicates that it may target sirtuins, a family of proteins involved in cellular regulation .
Case Study: In Vitro Evaluation
In vitro studies have shown that compound A effectively reduces the viability of several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
Compound A has also been assessed for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both bacterial and fungal strains:
- Bacterial Activity : Inhibition of growth was observed in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : The compound demonstrated antifungal effects against Candida albicans.
Table 1: Antimicrobial Activity of Compound A
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, compound A has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .
Structure-Activity Relationship (SAR)
The biological activity of compound A can be influenced by various structural modifications. Research has identified key features contributing to its efficacy:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl rings enhances the lipophilicity and biological activity.
- Sulfanyl Group : This functional group is crucial for interaction with biological targets, particularly in enzyme inhibition.
Table 2: Summary of Structural Modifications and Biological Effects
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased solubility |
| Replacement of chlorine | Decreased potency |
| Alteration of sulfanyl group | Enhanced enzyme interaction |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
Carboxylic Acid vs. Carboxamide: The analog in replaces the dimethylcarboxamide with a carboxylic acid, reducing lipophilicity (logP ~2.8 vs.
Sulfanyl vs. Sulfonyl : The thiophene-based analog in features a sulfonyl group, which may enhance oxidative stability but reduce nucleophilicity compared to the sulfanyl group in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
